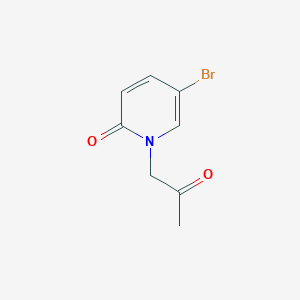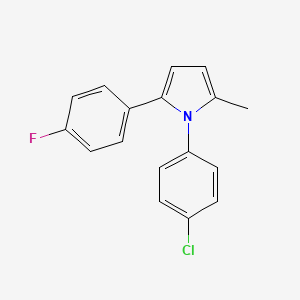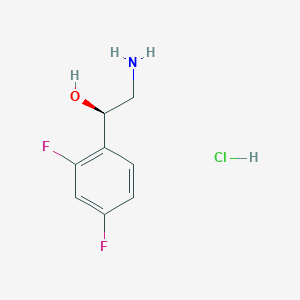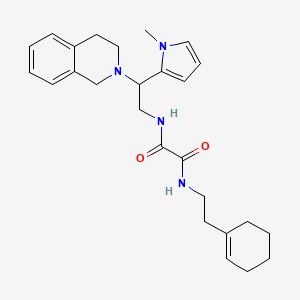
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Carbohydrate Chemistry
The synthesis and application of sulfonyl compounds, including those related to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, have been explored in the context of carbohydrate chemistry. The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups have shown promising results. The Fsec group, designed to protect hydroxyl groups, was synthesized and evaluated for its efficiency and stability under various conditions. It demonstrated high yield in protecting 4-fluorobenzyl alcohol and could be cleaved under mild conditions, indicating its potential utility in the synthesis of complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).
Role in Modulating Feeding and Stress
Research into the mechanisms underlying compulsive food consumption and stress modulation has involved compounds structurally similar to this compound. For instance, the study of orexin receptors (OXRs) and their antagonists has provided insights into how neural systems that motivate drug abuse might also underlie compulsive food seeking. Compounds like GSK1059865, a selective OX1R antagonist, have been evaluated for their effects on binge eating in rats, suggesting a significant role for OX1R mechanisms in compulsive eating disorders (Piccoli et al., 2012).
Anticancer Agent Evaluation
The synthesis of new propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, structurally related to this compound, has been investigated for their potential as anticancer agents. These compounds have shown promising results against various cancer cell lines, with certain derivatives exhibiting strong anticancer activities. This highlights the potential therapeutic applications of sulfonyl and piperidinyl derivatives in cancer treatment (Rehman et al., 2018).
Uro-Selective α1-Adrenoceptor Antagonists
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds similar to this compound, was synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high affinity for the α1-adrenoceptor and moderate selectivity over α2-receptor subtype, with certain derivatives showing a functional preference to α1A-adrenoceptor subtype. This research indicates the potential of these compounds in treating conditions such as benign prostatic hyperplasia (Rak et al., 2016).
特性
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-21(10-11-22(17)25)34(31,32)28-14-4-3-5-19(28)12-13-26-23(29)24(30)27-16-18-6-8-20(33-2)9-7-18/h6-11,15,19H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGVDMOOSHILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2712245.png)
![N-[(4-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2712247.png)
![(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol](/img/structure/B2712248.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)
![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)


![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
